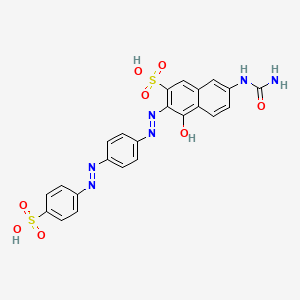

7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid

Description

This compound is a naphthalene-based sulfonic acid derivative featuring multiple functional groups:

- Core structure: A naphthalene backbone with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups at positions 4 and 2, respectively.

- Substituents: An aminocarbonylamino (-NHCONH₂) group at position 5. Two azo (-N=N-) linkages at position 3, connecting to a 4-sulphophenyl group.

Its CAS registry number (94158-80-2) confirms its unique identity among structurally related compounds .

Properties

CAS No. |

83968-55-2 |

|---|---|

Molecular Formula |

C23H18N6O8S2 |

Molecular Weight |

570.6 g/mol |

IUPAC Name |

7-(carbamoylamino)-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C23H18N6O8S2/c24-23(31)25-17-7-10-19-13(11-17)12-20(39(35,36)37)21(22(19)30)29-28-15-3-1-14(2-4-15)26-27-16-5-8-18(9-6-16)38(32,33)34/h1-12,30H,(H3,24,25,31)(H,32,33,34)(H,35,36,37) |

InChI Key |

UVNAXJNTFKWXAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

Step 1: Diazotization of Aromatic Amines

Aromatic amines such as 4-aminobenzenesulfonic acid derivatives are treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0–5 °C) to form diazonium salts.Step 2: Coupling Reaction with Naphthalenesulfonic Acid Derivatives

The diazonium salt is then coupled with 7-amino-4-hydroxy-3-naphthalenesulfonic acid or its derivatives under controlled pH (usually mildly alkaline) to form the azo linkage.Step 3: Formation of the Aminocarbonylamino Substituent

The aminocarbonyl group at position 7 is introduced either by direct substitution or by coupling with an appropriate carbamoyl-containing intermediate.Step 4: Purification and Salt Formation

The final product is often isolated as a salt with compounds like 2,2',2''-nitrilotriethanol to improve solubility and stability.

Specific Preparation Details

According to chemical data sources, the compound is prepared by coupling 4-((4-sulphophenyl)azo)phenyl diazonium salts with 7-amino-4-hydroxy-3-naphthalenesulfonic acid derivatives, followed by formation of the aminocarbonylamino group at position 7. The process involves:

-

- 4-aminobenzenesulfonic acid or its diazonium salt

- 7-amino-4-hydroxy-3-naphthalenesulfonic acid

- Nitrous acid (for diazotization)

- 2,2',2''-nitrilotriethanol (for salt formation)

-

- Temperature: 0–5 °C during diazotization

- pH: Mildly alkaline for azo coupling

- Solvent: Aqueous medium, often with controlled ionic strength

Isolation:

The product is isolated as a di[tris(2-hydroxyethyl)ammonium] salt to enhance water solubility (191 g/L at 25 °C) and stability.

Reaction Scheme Summary

| Step | Reaction Type | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Diazotization | 4-aminobenzenesulfonic acid + NaNO2 + HCl | 0–5 °C, acidic aqueous | Diazonium salt |

| 2 | Azo Coupling | Diazonium salt + 7-amino-4-hydroxy-3-naphthalenesulfonic acid | Mildly alkaline aqueous, 0–10 °C | Azo dye intermediate |

| 3 | Aminocarbonylation | Azo dye intermediate + carbamoyl source | Controlled pH and temperature | Final compound with aminocarbonylamino group |

| 4 | Salt Formation | Final compound + 2,2',2''-nitrilotriethanol | Ambient temperature | Di[tris(2-hydroxyethyl)ammonium] salt (stable form) |

Analytical Data Supporting Preparation

-

- Density: 0.38 g/cm³ at 20 °C

- Water solubility: 191 g/L at 25 °C

- LogP: -2.68 at 22 °C (indicating high hydrophilicity)

Molecular Formula: C28H32N6O10S2

- Molecular Weight: 676.72 g/mol

These properties confirm the compound’s high polarity and water solubility, consistent with the presence of sulfonic acid groups and the aminocarbonylamino substituent.

Research Findings and Optimization Notes

- The diazotization and azo coupling steps require strict temperature control to prevent decomposition of diazonium salts and to ensure high coupling efficiency.

- The pH during coupling is critical; too acidic conditions reduce coupling yield, while too alkaline conditions may cause hydrolysis or side reactions.

- The use of 2,2',2''-nitrilotriethanol to form a stable salt improves the compound’s handling and solubility, which is important for its application in dyeing processes.

- Purification typically involves filtration and washing to remove inorganic salts and unreacted starting materials.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Diazotization Temp. | 0–5 °C |

| Coupling pH | Mildly alkaline (pH ~7-9) |

| Solvent | Water |

| Salt Formation Agent | 2,2',2''-nitrilotriethanol |

| Product Form | Di[tris(2-hydroxyethyl)ammonium] salt |

| Water Solubility | 191 g/L at 25 °C |

| Stability Considerations | Low temperature, controlled pH |

Chemical Reactions Analysis

Types of Reactions

7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can alter the compound’s color properties.

Reduction: This reaction can break down the azo bonds, leading to different products.

Substitution: This reaction can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium dithionite. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.

Scientific Research Applications

Dyeing and Pigmentation

One of the primary applications of this compound is in the textile industry as a dye. Azo dyes are known for their vibrant colors and stability, making them suitable for various fabrics. The specific structure of this compound allows it to bind effectively with textile fibers, providing excellent colorfastness.

Case Study : A study demonstrated that this azo dye could be effectively used on cotton and polyester fabrics, achieving high levels of color retention even after multiple washes .

Biological Staining

In biological research, this compound serves as a staining agent due to its ability to bind selectively to certain cellular components. It is particularly useful in histology for visualizing structures under a microscope.

Example : Researchers have utilized this dye to stain cells in tissue samples, allowing for enhanced visualization of cellular morphology during microscopic examinations. The specificity of the binding enhances contrast and clarity in imaging .

Environmental Remediation

The compound has shown potential in environmental applications, particularly in the degradation of synthetic dyes through microbial action. Studies involving white-rot fungi have indicated that these organisms can break down azo dyes, including this compound, thus contributing to bioremediation efforts.

Research Findings : In a controlled study, three species of white-rot fungi were tested for their ability to decolorize solutions containing the dye. The results indicated significant decolorization rates, suggesting that such biological methods could be employed for wastewater treatment .

Pharmaceutical Applications

The compound's unique chemical structure has led to investigations into its potential pharmaceutical uses. Its ability to interact with biological systems makes it a candidate for drug formulation or as a tracer in pharmacokinetic studies.

Research Insight : Preliminary studies have explored its use as a marker in drug delivery systems, where its azo linkage can facilitate targeted delivery mechanisms within biological systems .

Table 1: Summary of Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bonds in the compound can interact with various substrates, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous naphthalene-sulfonic acid derivatives:

¹ Estimated based on molecular formula.

Key Comparative Insights:

Functional Group Diversity: The target compound contains a unique aminocarbonylamino group, which may improve hydrogen bonding and thermal stability compared to simpler amino derivatives (e.g., 4-Amino-3,6-bis[(4-aminophenyl)azo]-... in ). Compounds with triazine rings (e.g., ) exhibit reactive dye properties, enabling covalent bonding to substrates, unlike the target compound’s non-reactive azo linkages.

Solubility and Molecular Weight :

- Increasing sulfonic acid groups (e.g., six -SO₃H in ) correlate with higher solubility but may limit penetration into hydrophobic materials.

- The target compound balances solubility (two -SO₃H groups) with moderate molecular weight (~660 g/mol), making it versatile for aqueous dye formulations.

Applications :

- Food and cosmetic dyes (e.g., ) prioritize safety and regulatory compliance, whereas reactive dyes (e.g., ) focus on fabric bonding efficiency.

- The target compound’s structure suggests utility in acid dyes for wool or nylon, leveraging its sulfonic acid groups for ionic interactions.

Synthetic Complexity :

- Derivatives with multiple azo groups (e.g., ) require stepwise diazotization and coupling, increasing production costs.

- The triazine-containing compound () involves cyanuric chloride intermediates, adding synthetic challenges but enhancing functionality.

Research Findings and Challenges

- Stability: Azo compounds are prone to photodegradation; the target compound’s aminocarbonylamino group may mitigate this via intramolecular hydrogen bonding .

- Toxicity: Some azo dyes release carcinogenic aryl amines upon reductive cleavage. The target compound’s -NHCONH₂ group may reduce this risk compared to simpler amines (e.g., ).

- Regulatory Status : Compounds like C.I. Food Red 7 () are approved for consumption, whereas others (e.g., ) are restricted to industrial use due to toxicity concerns.

Biological Activity

The compound 7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid , often referred to as a complex azo dye, exhibits notable biological activities that are of interest in various scientific fields, including biochemistry, medicine, and environmental science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C16H18N4O9S2

Molecular Weight: 480.5 g/mol

CAS Number: 68239-03-2

Structural Characteristics

The compound features:

- A naphthalene backbone with hydroxyl and sulfonic acid functional groups.

- A complex diazo structure contributing to its color properties and potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that azo compounds, including this one, possess antimicrobial properties. A study demonstrated that certain azo dyes can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial treatments.

Cytotoxic Effects

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways. For instance, it was found to increase reactive oxygen species (ROS) levels in treated cells, leading to cell death .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-α and IL-6 in serum following exposure to inflammatory stimuli. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

- Enzyme Inhibition: The sulfonic acid group can form ionic interactions with positively charged residues in enzymes, potentially inhibiting their activity.

- Receptor Binding: The compound may bind to specific receptors involved in inflammatory responses or cell proliferation, modulating their activity.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various azo compounds revealed that this specific compound inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria .

Study 2: Cytotoxicity Against Cancer Cells

In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the mechanism involved mitochondrial dysfunction and subsequent apoptosis .

Study 3: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema in rats. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Comparative Analysis

| Property | 7-((Aminocarbonyl)amino)-4-hydroxy... | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Yes | Varies; some azo dyes also effective |

| Cytotoxicity | High against cancer cells | Variable; dependent on structure |

| Anti-inflammatory Activity | Significant reduction in markers | Some similar compounds show efficacy |

| Mechanism | Enzyme inhibition, receptor interaction | Similar mechanisms observed |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid?

- Methodological Answer : Synthesis typically involves sequential diazo coupling reactions. First, sulfanilic acid is diazotized and coupled to a naphthalene backbone. A second diazo reaction introduces the aminocarbonylamino group. Purification via recrystallization or HPLC is critical due to the compound’s high polarity. Confirm intermediates using thin-layer chromatography (TLC) and final product purity via elemental analysis (C, H, N, S) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- UV-Vis Spectroscopy : To analyze λmax of azo groups (450-600 nm) and assess electronic transitions.

- FT-IR : Identify functional groups (e.g., -OH at ~3400 cm⁻¹, -SO3H at 1180-1120 cm⁻¹, and azo bonds at 1450-1600 cm⁻¹).

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic proton environments and confirm substitution patterns.

Cross-validate with high-resolution mass spectrometry (HRMS) and compare computed properties (e.g., XLogP3 = -0.5, topological PSA = 450 Ų) with experimental data .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2-12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. The sulfonic acid groups enhance aqueous stability, but the azo bonds may degrade under UV light or acidic conditions. Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or isomerism?

- Methodological Answer : For suspected tautomerism (e.g., keto-enol forms in the aminocarbonylamino group), employ 2D NMR techniques like NOESY or ROESY to detect spatial correlations. X-ray crystallography provides definitive structural confirmation. Computational modeling (DFT) can predict stable tautomers and guide spectral assignments .

Q. What experimental designs are optimal for studying the reactivity of the azo groups in catalytic or photochemical applications?

- Methodological Answer : Design kinetic studies using stopped-flow spectroscopy to monitor azo bond cleavage under reducing conditions (e.g., Na2S2O4). For photochemical applications, use laser flash photolysis to track excited-state dynamics. Compare reactivity with analogues lacking sulphonic acid substituents to isolate electronic effects .

Q. How can computational modeling predict the compound’s interactions with biological targets or metal ions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to screen for binding to proteins (e.g., serum albumin) or DNA. For metal chelation, use DFT to calculate binding energies with ions like Cu<sup>2+</sup> or Fe<sup>3+</sup>. Validate predictions with isothermal titration calorimetry (ITC) or fluorescence quenching assays .

Q. What advanced methodologies assess the environmental impact of this compound’s degradation products?

- Methodological Answer : Use LC-MS/MS to identify degradation byproducts in simulated wastewater. Perform toxicity assays (e.g., Daphnia magna EC50) and compare with QSAR models. Track sulfonate persistence via ion chromatography and correlate with microbial degradation studies in soil matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or spectral data across studies?

- Methodological Answer : Standardize solvent systems (e.g., DMSO:water ratios) and pH for solubility measurements. Replicate conflicting spectral data under controlled conditions (e.g., deuterated solvents for NMR). Cross-reference with crystallographic data (if available) to resolve structural ambiguities .

Theoretical Frameworks

Q. How can the compound’s electronic properties be integrated into existing theories of azo dye reactivity?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict electron-rich azo sites for electrophilic attack. Correlate Hammett constants of substituents (e.g., -SO3H σpara = 0.69) with experimental redox potentials. Use Marcus theory to model electron-transfer kinetics in photoredox applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.